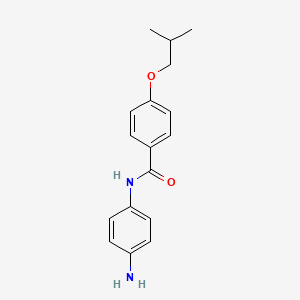

![molecular formula C16H18FNO B1385180 N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040687-24-8](/img/structure/B1385180.png)

N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline

Vue d'ensemble

Description

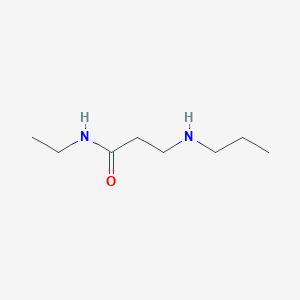

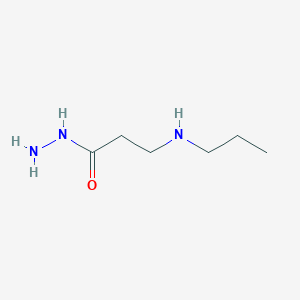

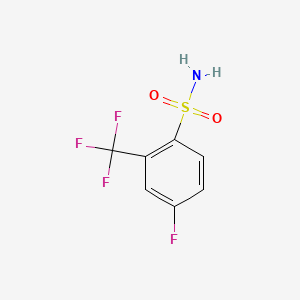

“N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline” is a biochemical used for proteomics research . It has a molecular formula of C16H18FNO and a molecular weight of 259.32 .

Molecular Structure Analysis

The molecular structure of “N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline” is defined by its molecular formula, C16H18FNO. This indicates that it contains 16 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

“N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline” has a molecular weight of 259.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Vibrational Contribution in Pharmaceuticals

Research on Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA), a molecule with structural similarities to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, highlights its potential pharmaceutical activity. FTIR and FT-Raman analysis, supported by quantum chemical studies, suggest possible charge transfer within the molecule, indicating its pharmaceutical potential (Amalanathan et al., 2015).

Antibiotic and Enzymatic Activity

A study involving derivatives of 2,4-dimethylphenoxy, a component of N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, demonstrated significant antibiotic effects against both Gram-positive and Gram-negative bacteria. These derivatives also exhibited lipoxygenase inhibitory activity (Rasool et al., 2016).

Anticonvulsant Properties

Research on N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols, closely related to the compound , has shown notable anticonvulsant activity in various in vivo tests. This suggests potential for N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline in anticonvulsant applications (Waszkielewicz et al., 2015).

Conformational Analysis in Different Environments

The crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, structurally related to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, were investigated to understand their molecular conformations in various environments. This study provides insight into how the compound might behave under different conditions (Nitek et al., 2020).

Optical Materials for Nonlinear Optics

The structure and packing of 2,4,6-tris(3,4-Dimethylphenoxy)-1,3,5-triazine, similar to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, were analyzed for applications in nonlinear optics. This highlights the potential of such compounds in optical materials (Boese et al., 2002).

Antiviral Potential

A series of N-(2,5-dimethylphenoxy)- and N-(2,3,5-trimethylphenoxy)alkylaminoalkanols were synthesized and evaluated for anticonvulsant and antiviral activities, suggesting possible applications of N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline in antiviral treatments (Waszkielewicz et al., 2015).

Protonation Influence on Geometry

The influence of protonation on the geometry of compounds structurally similar to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline was studied, providing insights into how protonation affects molecular structures and interactions, relevant to pharmaceutical applications (Nitek et al., 2022).

Potential Pesticide Application

N-derivatives of dimethylphenoxyacetamide, sharing structural components with N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, were characterized as potential pesticides, indicating the compound's potential use in agricultural applications (Olszewska et al., 2011).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, related to the chemical structure , are important in medicinal chemistry, such as dipeptidyl peptidase IV inhibitors, highlighting the compound's relevance in drug development (Singh & Umemoto, 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(2,5-dimethylphenoxy)ethyl]-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-12-3-4-13(2)16(11-12)19-10-9-18-15-7-5-14(17)6-8-15/h3-8,11,18H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOQKXISLFIHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

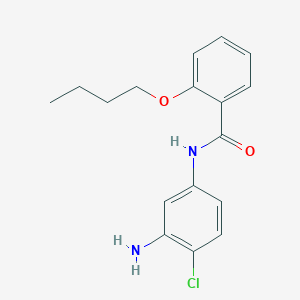

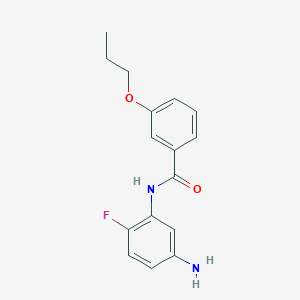

![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)